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Compound of Interest

Compound Name: 1-(4-Propylphenyl)ethan-1-one

Cat. No.: B124536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 1-(4-Propylphenyl)ethan-1-one, a molecule of interest in various chemical
research and development sectors. This document presents a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by
established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for 1-(4-
Propylphenyl)ethan-1-one, providing a clear and concise reference for its structural
characterization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 1-(4-Propylphenyl)ethan-1-one
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
H-2, H-6
7.88 d 2H 8.4
(Aromatic)
H-3, H-5
7.25 d 2H 8.4 _
(Aromatic)
2.62 t 2H 7.6 -CHz- (propyl)
2.57 s 3H -C(O)CHs
1.65 sext 2H 7.5 -CH2- (propyl)
0.93 t 3H 7.4 -CHs (propyl)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data of 1-(4-Propylphenyl)ethan-1-one[1]

Chemical Shift (d) ppm Assignment
197.9 C=0

148.8 C-4 (Aromatic)
135.0 C-1 (Aromatic)
128.7 C-3, C-5 (Aromaitic)
128.3 C-2, C-6 (Aromatic)
38.1 -CHz- (propyl)

26.6 -C(O)CHs

24.1 -CHz- (propyl)

13.8 -CHs (propyl)

Infrared (IR) Spectroscopy
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Table 3: FT-IR Spectral Data of 1-(4-Propylphenyl)ethan-1-one

Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H Stretch
2960-2850 Strong Aliphatic C-H Stretch
1685 Strong C=0 Stretch (Aryl Ketone)
1605, 1575 Medium-Strong C=C Aromatic Ring Stretch
1415 Medium CHs Bending
1358 Medium CHs Bending

C-C(=0)-C Stretch and
1267 Strong )

Bending

p-Disubstituted Benzene C-H
825 Strong

Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-(4-Propylphenyl)ethan-1-one[2]

mlz Relative Intensity (%) Proposed Fragment

162 25 [M]* (Molecular lon)

147 100 [M - CHs]*

119 30 [M - CsH7]* or [M - CHsCOJ]*
91 45 [C7H7]* (Tropylium ion)

43 55 [CHsCOJ*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the

spectral data presented above. These protocols are representative of standard practices in
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analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H and 3C NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 1-(4-Propylphenyl)ethan-1-one is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

 Instrumentation: Spectra are typically acquired on a Bruker Avance or similar spectrometer
operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition: The *H NMR spectrum is acquired using a standard single-pulse
experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation
delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are
co-added to improve the signal-to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired using a proton-decoupled pulse
sequence (e.g., zgpg30). A spectral width of 0-220 ppm is common. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans (typically 1024 or
more) and a longer relaxation delay (2-10 seconds) are often required.

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform. Phase correction and baseline correction are performed. The chemical
shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 1-(4-Propylphenyl)ethan-1-one, a thin film is
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by
grinding a small amount of the sample with dry KBr powder and pressing the mixture into a
translucent disk.[3][4]
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer
Spectrum or a Bruker Tensor series instrument, is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the salt
plates) is recorded first. Then, the sample is placed in the beam path, and the sample
spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of
the compound in a volatile solvent like dichloromethane or hexane is injected into the GC.

Gas Chromatography Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly
used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50
°C) to a final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used
as the carrier gas.[5]

lonization: Electron lonization (EI) is a common method for this type of molecule. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting data is plotted as a mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

1-(4-Propylphenyl)ethan-1-one.
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Caption: Workflow for the spectral analysis of 1-(4-Propylphenyl)ethan-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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